molecular formula C16H17BrO2S B6225471 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene CAS No. 2770358-70-6

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene

Cat. No.: B6225471
CAS No.: 2770358-70-6
M. Wt: 353.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a methoxyethyl sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves the addition of the methoxyethyl sulfanyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps are crucial to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues, while the bromine atom can form halogen bonds with electron-rich sites. The methoxyethyl sulfanyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to engage in various chemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzyloxy)-4-methoxybenzene
  • 1-(Benzyloxy)-2-(methoxymethyl)benzene
  • 1-(Benzyloxy)-4-(2-methoxyethyl)benzene

Uniqueness

1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to the presence of both a bromine atom and a methoxyethyl sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2770358-70-6

Molecular Formula

C16H17BrO2S

Molecular Weight

353.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.